N-(6-Chloro-5-cyclopropoxypyridin-3-YL)methanesulfonamide
Description
N-(6-Chloro-5-cyclopropoxypyridin-3-YL)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides This compound is characterized by the presence of a chloro-substituted pyridine ring, a cyclopropoxy group, and a methanesulfonamide moiety
Properties
Molecular Formula |
C9H11ClN2O3S |
|---|---|
Molecular Weight |
262.71 g/mol |
IUPAC Name |
N-(6-chloro-5-cyclopropyloxypyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C9H11ClN2O3S/c1-16(13,14)12-6-4-8(9(10)11-5-6)15-7-2-3-7/h4-5,7,12H,2-3H2,1H3 |
InChI Key |
ZRSYJVHJMVREGS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(N=C1)Cl)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloro-5-cyclopropoxypyridin-3-YL)methanesulfonamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.
Introduction of the Chloro Group: Chlorination of the pyridine ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Cyclopropoxy Group: The cyclopropoxy group is introduced through nucleophilic substitution reactions using cyclopropyl alcohol and appropriate activating agents.
Formation of the Methanesulfonamide Moiety: The methanesulfonamide group is introduced by reacting the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-Chloro-5-cyclopropoxypyridin-3-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(6-Chloro-5-cyclopropoxypyridin-3-YL)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(6-Chloro-5-cyclopropoxypyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
- 6-Chloro-N-cyclopropyl-3-pyridinesulfonamide
Uniqueness
N-(6-Chloro-5-cyclopropoxypyridin-3-YL)methanesulfonamide is unique due to its specific structural features, such as the combination of a chloro-substituted pyridine ring, a cyclopropoxy group, and a methanesulfonamide moiety
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
